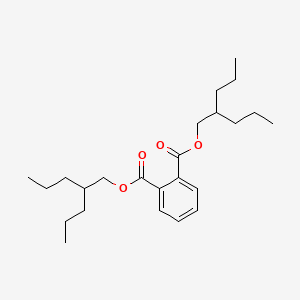
Di-n-2-propylpentylphthalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phthalic acid di(2-propylpentyl)ester is a benzoate ester.
Aplicaciones Científicas De Investigación
1. Plasticizer Applications and Environmental Concerns
- Di-n-2-propylpentylphthalate, a phthalate ester, is primarily used as a plasticizer in various products. Research has shown that such compounds can migrate into the environment, leading to concerns about their potential impact. A study by Peijnenburg and Struijś (2006) provided overviews of levels of different phthalates, including Di-n-2-propylpentylphthalate (DEHP), found in various environmental samples in the Netherlands, highlighting the need for monitoring and understanding the environmental impact of these chemicals (Peijnenburg & Struijś, 2006).
2. Medical Device Applications
- Di-n-2-propylpentylphthalate is used in medical devices, specifically in plasticized polyvinyl chloride (PVC) blood bags. Its presence stabilizes red blood cell membranes and prevents excessive hemolysis. A study by Graminske et al. (2018) highlighted the use of di-n-2-propylpentylphthalate in blood bags and discussed its potential as a replacement for other phthalates like DEHP (Graminske et al., 2018).
3. Biomonitoring and Human Exposure
- The assessment of human exposure to di-n-2-propylpentylphthalate is crucial for understanding its potential health effects. A study by Silva et al. (2019) evaluated exposure to di-n-2-propylpentylphthalate in the U.S. population, using urinary metabolites as biomarkers. This research is critical for understanding the extent of human exposure to this compound and its potential health implications (Silva et al., 2019).
4. Analytical Methods for Detection
- Accurate detection and quantification of di-n-2-propylpentylphthalate are essential for environmental monitoring and health studies. A study by Lessmann et al. (2016) developed a method for detecting metabolites of di-n-2-propylpentylphthalate in human urine, providing a basis for investigating human metabolism and exposure to this chemical (Lessmann et al., 2016).
Propiedades
Número CAS |
70910-37-1 |
|---|---|
Nombre del producto |
Di-n-2-propylpentylphthalate |
Fórmula molecular |
C24H38O4 |
Peso molecular |
390.6 g/mol |
Nombre IUPAC |
bis(2-propylpentyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O4/c1-5-11-19(12-6-2)17-27-23(25)21-15-9-10-16-22(21)24(26)28-18-20(13-7-3)14-8-4/h9-10,15-16,19-20H,5-8,11-14,17-18H2,1-4H3 |
Clave InChI |
KIYUVQCUDDMZRE-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCC |
SMILES canónico |
CCCC(CCC)COC(=O)C1=CC=CC=C1C(=O)OCC(CCC)CCC |
Otros números CAS |
70910-37-1 |
Sinónimos |
di-n-2-propylpentylphthalate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





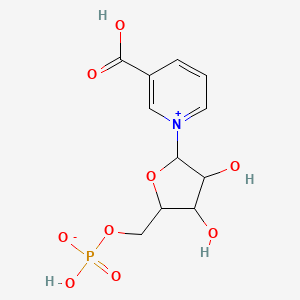
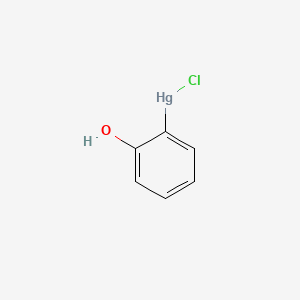
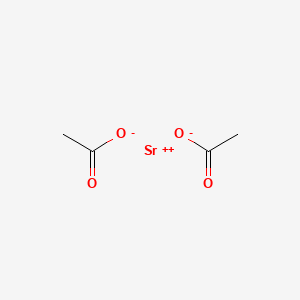
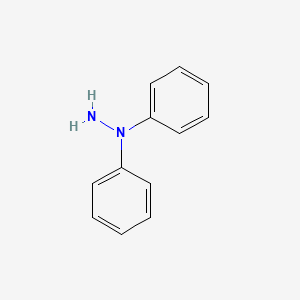
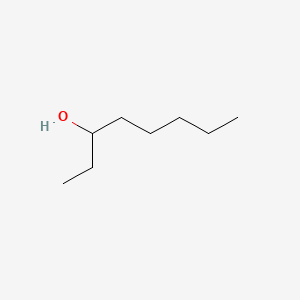
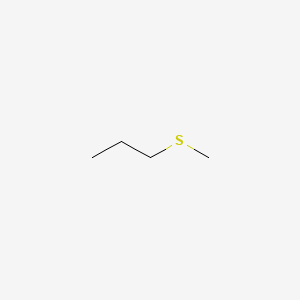
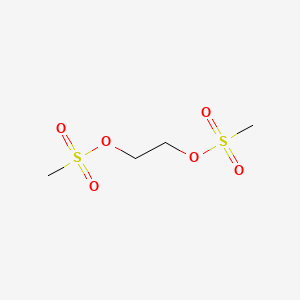

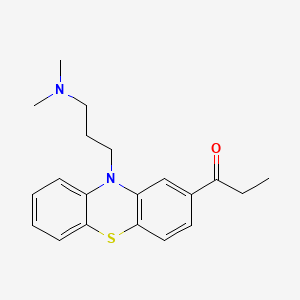

![4-[[(4-Methoxyanilino)-oxomethyl]amino]benzoic acid methyl ester](/img/structure/B1198292.png)
![1-[[(2-Chlorophenyl)-oxomethyl]amino]-3-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B1198293.png)